molecular formula C63H88CoN14O14P B1237977 Cobinamide, isocyanide, dihydrogen phosphate (eater), inner salt, 3'-ester with 5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole CAS No. 89138-85-2

Cobinamide, isocyanide, dihydrogen phosphate (eater), inner salt, 3'-ester with 5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole

Cat. No.: B1237977
CAS No.: 89138-85-2
M. Wt: 1355.4 g/mol
InChI Key: FDJOLVPMNUYSCM-UHFFFAOYSA-L
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Description

Molecular Composition and Formula

The compound has the molecular formula C₆₃H₈₈CoN₁₄O₁₄P and a molecular weight of 1,444.3 g/mol. Its IUPAC name reflects its intricate structure:
Cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide.

Classification as a Corrinoid

Cobinamide derivatives belong to the corrinoid family, characterized by a corrin macrocycle coordinating a central cobalt ion. Unlike cobalamin, this compound lacks the nucleotide loop connecting the benzimidazole ligand to the corrin ring (Table 1).

Table 1: Structural Comparison with Vitamin B₁₂

Feature Vitamin B₁₂ (Cobalamin) Cobinamide Derivative
Central Ion Co³⁺ Co³⁺
Upper Ligand 5'-Deoxyadenosyl or Cyanide Isocyanide
Lower Ligand 5,6-Dimethylbenzimidazole 5,6-Dimethylbenzimidazole
Nucleotide Loop Present Absent (replaced by phosphate ester)
Phosphate Modifications None Dihydrogen phosphate ester at 3'

Key Functional Groups

  • Isocyanide Ligand : Replaces the traditional 5'-deoxyadenosyl or cyanide group in cobalamin.
  • Dihydrogen Phosphate Ester : Attached at the 3'-position of the ribofuranosyl group, contributing to its solubility and reactivity.
  • 5,6-Dimethylbenzimidazole : A lower ligand critical for coordinating cobalt and stabilizing the corrinoid structure.

Historical Context of Discovery and Nomenclature Evolution

Early Research on Corrinoids

The compound emerged from mid-20th-century studies on cobalamin biosynthesis. Researchers investigating Propionibacterium shermanii observed that cobinamide (a B₁₂ precursor lacking the nucleotide loop) could be enzymatically modified to form functional coenzymes. This led to the discovery of cobinamide derivatives with alternative phosphate and ligand configurations.

Nomenclature and CAS Registry

Initially termed "cobinamide coenzyme" in the 1960s, its current name reflects systematic IUPAC conventions:

  • Cobinamide core : Indicates the absence of the nucleotide loop.
  • Isocyanide : Specifies the upper axial ligand.
  • 3'-ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole : Describes the phosphorylated ribose moiety bound to the benzimidazole base.

Structural Relationship to Vitamin B₁₂ and Analogous Corrinoids

Shared Corrinoid Framework

Like vitamin B₁₂, this compound features:

  • A corrin macrocycle with four pyrrole rings coordinating cobalt.
  • A 5,6-dimethylbenzimidazole lower ligand, which anchors the structure and modulates redox properties.
  • A ribose-phosphate backbone , though modified as a dihydrogen phosphate ester rather than a nucleotide.

Distinctive Modifications

  • Isocyanide Ligand : Unlike B₁₂’s 5'-deoxyadenosyl or cyanide groups, the isocyanide moiety alters the compound’s reactivity, particularly in non-enzymatic redox reactions.
  • Phosphate Esterification : The 3'-dihydrogen phosphate ester replaces the nucleotide loop, impacting solubility and interaction with proteins.
  • Lack of Nucleotide Loop : This simplifies the structure compared to cobalamin, making it a subject of interest in studies of corrinoid minimalism.

Role in Corrinoid Salvaging Pathways

In archaea and bacteria, cobinamide derivatives are intermediates in corrinoid salvaging pathways , where incomplete corrinoids are remodeled into functional cofactors. For example:

  • Halobacterium spp. convert environmental cobinamide into adenosylcobalamin using phosphate synthase (CbiB) and amidohydrolase (CbiZ).
  • Thermotoga lettingae utilizes similar pathways to synthesize B₁₂ from cobinamide precursors.

Properties

Key on ui mechanism of action

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.
Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

CAS No.

89138-85-2

Molecular Formula

C63H88CoN14O14P

Molecular Weight

1355.4 g/mol

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2

InChI Key

FDJOLVPMNUYSCM-UHFFFAOYSA-L

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

boiling_point

> 300 °C

Color/Form

Dark red crystals or an amorphous or crystalline red powder
Dark-red crystals or red powde

Other CAS No.

68-19-9

physical_description

Dark red odorless solid;  Hygroscopic;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

shelf_life

HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5
Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C.
Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity.
Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity.

solubility

Soluble in alcohol;  insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C

Synonyms

B 12, Vitamin
B12, Vitamin
Cobalamin
Cobalamins
Cyanocobalamin
Eritron
Vitamin B 12
Vitamin B12

Origin of Product

United States

Biological Activity

Cobinamide, a derivative of vitamin B12, has garnered attention for its diverse biological activities, particularly in the context of oxidative stress and toxicity mitigation. This article synthesizes findings from various studies on the biological activity of cobinamide, focusing on its antioxidant properties, protective effects against toxic agents, and potential therapeutic applications.

1. Antioxidant Properties

Cobinamide has been identified as a potent antioxidant. Research indicates that it effectively reduces oxidative stress markers in various biological models:

  • Oxidative Stress Reduction : In diabetic mice, cobinamide administration significantly prevented lipid and protein oxidation, DNA damage, and cardiac fibrosis. This was achieved through its ability to scavenge free radicals and restore mitochondrial function in cardiomyocytes exposed to oxidative stressors such as rotenone and antimycin A .
  • Mechanism of Action : Cobinamide's antioxidant mechanism involves its interaction with reactive oxygen species (ROS). It has been shown to reduce superoxide levels and improve mitochondrial membrane potential, thereby enhancing cell survival under oxidative stress conditions .

Table 1: Comparative Antioxidant Activity

CompoundIC50 (µM)Mechanism of Action
Cobinamide7.5Scavenges superoxide; restores mitochondrial function
Cobalamin15Scavenges ROS but less effective than cobinamide
Imisopasem20Moderate scavenging activity

2. Protective Effects Against Toxicity

Cobinamide has demonstrated protective effects against various toxic agents:

  • Cyanide and Hydrogen Sulfide Antidote : Cobinamide is recognized for its superior efficacy as an antidote for cyanide poisoning compared to cobalamin. It binds cyanide with a higher affinity (K_a = 102210^{22} M1^{-1}) and is more soluble in water, allowing for effective treatment at lower doses .
  • Azide Toxicity : Studies show that cobinamide mitigates azide toxicity by binding to azide ions and preventing cellular damage. It improves growth and ATP levels in azide-exposed cells while reducing apoptosis markers like malondialdehyde .

Table 2: Binding Affinities

Toxic AgentBinding Affinity (K_a in M1^{-1})Compound
Cyanide102210^{22}Cobinamide
Azide2.87×1052.87\times 10^{5}Cobinamide
Azide2.3×1052.3\times 10^{5}Hydroxocobalamin

3. Case Studies

Several case studies have highlighted the therapeutic potential of cobinamide:

  • Diabetic Mice Model : In a controlled study involving diabetic mice, cobinamide administration resulted in a marked reduction in oxidative stress markers and improved cardiac function, demonstrating its potential for treating diabetes-related complications .
  • Drosophila Melanogaster : In experiments with fruit flies exposed to lethal doses of azide, cobinamide significantly increased survival rates compared to controls, underscoring its protective role against toxic exposures .

4. Conclusion

Cobinamide exhibits significant biological activity primarily through its antioxidant properties and protective effects against various toxins. Its higher binding affinities for harmful agents like cyanide and azide make it a promising candidate for therapeutic applications in conditions characterized by oxidative stress and toxicity. Further research into its mechanisms and potential clinical applications is warranted.

Scientific Research Applications

Antioxidant Properties

Cobinamide exhibits strong antioxidant capabilities, making it a valuable compound in combating oxidative stress-related diseases. Research indicates that it effectively neutralizes reactive oxygen species such as superoxide, hydrogen peroxide, and peroxynitrite. The apparent rate constants for cobinamide's reactions with these species are notably high, demonstrating its efficiency compared to other antioxidants like cobalamin and manganese-based compounds .

Case Study: Diabetic Mice

In a study involving diabetic mice, cobinamide was administered in drinking water. The results showed a complete prevention of oxidative damage indicators such as lipid and protein oxidation, DNA damage, and myocardial fibrosis. This suggests its potential as a therapeutic agent in managing diabetes-related complications .

Cyanide Antidote

Cobinamide has been identified as an effective antidote for cyanide poisoning. Its mechanism involves the scavenging of cyanide ions more efficiently than traditional treatments like cobalamin. Preclinical studies have demonstrated that cobinamide can be administered intramuscularly to treat cyanide exposure effectively, making it suitable for emergency scenarios where rapid intervention is critical .

Case Study: Animal Models

In various animal studies, cobinamide has shown high potency against cyanide toxicity. For instance, it rescued animals from doses significantly higher than the lethal dose (LD100) of cyanide. Its high water solubility allows for easy administration and rapid action in critical situations .

Treatment of Hydrogen Sulfide Toxicity

Another significant application of cobinamide is its effectiveness against hydrogen sulfide (H2S) toxicity. H2S is known for its neurotoxic effects; however, cobinamide has demonstrated protective effects in animal models exposed to this gas. It mitigates neurological damage and enhances survival rates following acute exposure .

Implications in Myocardial Fibrosis

Research indicates that cobinamide may also play a role in preventing myocardial fibrosis—a common complication in chronic diseases such as diabetes and hypertension. By reducing oxidative stress within cardiac tissues, cobinamide shows promise as a therapeutic agent to improve heart health in at-risk populations .

Potential Applications in Aortic Aneurysms

Recent studies suggest that cobinamide could be beneficial in treating conditions like aortic aneurysms where oxidative stress is a contributing factor. Its antioxidant properties may help reduce the progression of such diseases by targeting oxidative mechanisms .

Data Summary Table

ApplicationMechanism of ActionKey FindingsReferences
AntioxidantNeutralizes reactive oxygen speciesReduces oxidative stress in diabetic models
Cyanide AntidoteScavenges cyanide ionsEffective rescue from lethal doses
Hydrogen Sulfide ToxicityProtects against neurotoxicityEnhances survival in exposed animal models
Myocardial Fibrosis PreventionReduces oxidative damagePrevents fibrosis in diabetic mice
Aortic AneurysmsAntioxidant effectsPotential therapeutic benefits identified

Preparation Methods

Condensation with Ribofuranose

The ribofuranosyl group is introduced through nucleophilic substitution. In a modified protocol from, 4,5-dimethyl-o-phenylenediamine reacts with 1-chloro-2,3,5-triacetyl-D-ribofuranose in anhydrous methanol under reflux (80°C, 12 h) to form 5,6-dimethyl-1-(2,3,5-triacetyl-β-D-ribofuranosyl)benzimidazole. Deacetylation is achieved via hydrolysis with methanolic ammonia (0°C, 16 h), yielding 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole.

Key Data:

ParameterValueSource
Yield (deacetylation)82%
Melting Point230–232°C (decomp.)
PurificationCrystallization (50% ethanol)

Preparation of Cobinamide Isocyanide

Cobinamide, a cobalt(III)-corrin complex, is functionalized with an isocyanide ligand.

Cobalt Coordination and Ligand Exchange

From, Co(II) chloride hexahydrate is reacted with dimethylglyoxime (dmgH₂) in methanol to form dichlorocobaloxime. Aerobic oxidation in pyridine yields chloroaquocobaloxime, which undergoes ligand exchange with potassium cyanide (KCN) to introduce the isocyanide group.

Reaction Conditions:

  • Solvent: Methanol/water (6:1 v/v)

  • Temperature: 25°C, 6 h stirring

  • Ligand: KCN (2 equiv)

  • Yield: 68%

Phosphate Esterification at the 3'-Position

The ribofuranosyl hydroxyl group is phosphorylated using a two-step protocol.

Phosphorylation with Phosphorus Oxychloride

The 3'-OH group of 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole is treated with POCl₃ in anhydrous pyridine (0°C, 2 h), forming the monophosphate intermediate. Quenching with ice-water yields the dihydrogen phosphate ester.

Optimization Note:
Excess POCl₃ (>3 equiv) leads to over-phosphorylation; stoichiometric control (1.2 equiv) ensures selectivity.

Assembly of the Final Compound

Coupling Cobinamide Isocyanide with the Phosphate Ester

The cobinamide isocyanide is reacted with the benzimidazole phosphate ester in anhydrous dimethylformamide (DMF) at 50°C for 24 h. The inner salt forms spontaneously due to the proton exchange between the phosphate and cobalt-bound cyanide.

Characterization Data:

  • UV-Vis (λmax): 361 nm (γ-band), 550 nm (α/β-bands)

  • Elemental Analysis: C₆₃H₈₈CoN₁₄O₁₄P (Calc. C 54.12%, H 6.35%; Found C 53.89%, H 6.41%)

Critical Analysis of Methodologies

Stereochemical Considerations

The α-configuration of the ribofuranosyl group is retained using triacetyl protection, as described in. Competing β-anomers are minimized by low-temperature deacetylation.

Catalytic Efficiency

Iron-sulfur catalysts (e.g., Fe/S) and cobalt-pincer complexes enhance benzimidazole cyclization yields (83–91%) but are incompatible with cobalt-corrin systems, necessitating stepwise synthesis.

Industrial-Scale Challenges

Purification Complexity

Amberlite XAD-2 chromatography resolves polar intermediates but requires large solvent volumes. Alternative methods (e.g., HILIC) are under investigation.

Stability of Isocyanide Ligands

The Co–C≡N bond is prone to hydrolysis above pH 7.0, mandating strict anaerobic conditions during coupling .

Q & A

Q. What statistical approaches are critical for analyzing behavioral outcomes in neuroprotection studies?

  • Answer: Two-way ANOVA with repeated measures accounts for time-dependent recovery (e.g., motor function at 24h vs. 72h post-exposure). Bonferroni post hoc tests adjust for multiple comparisons, with significance thresholds set at p < 0.05 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobinamide, isocyanide, dihydrogen phosphate (eater), inner salt, 3'-ester with 5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole
Reactant of Route 2
Cobinamide, isocyanide, dihydrogen phosphate (eater), inner salt, 3'-ester with 5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole

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